molecular formula C17H24N2O2S3 B3016422 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 953140-96-0

5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B3016422
CAS No.: 953140-96-0
M. Wt: 384.57
InChI Key: KRNYKRKBCGOIRN-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene-based analogs can be prepared from enaminone via the reaction with different nucleophiles and electrophiles .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry Applications

The exploration of N-alkylated arylsulfonamide derivatives, including compounds structurally related to 5-ethyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, has demonstrated significant potential in the development of selective ligands for the 5-HT7 receptor, as well as multifunctional agents targeting complex diseases. These compounds have shown promising antidepressant-like and pro-cognitive properties in preclinical models, indicating their therapeutic potential for treating central nervous system (CNS) disorders (Canale et al., 2016).

Drug Metabolism and Synthesis

The biocatalytic application in drug metabolism has been explored with compounds akin to this compound. Using microbial-based systems, such as Actinoplanes missouriensis, to produce mammalian metabolites of complex sulfonamide compounds offers an innovative approach for metabolite production. This method supports the structural characterization of drug metabolites, providing crucial insights into drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Polymer Science

In polymer science, the sulfonamide moiety, similar to that in this compound, has been utilized in the synthesis of novel polymers. For example, copolymers of ethylene and sulfonated norbornene have been developed using Pd phosphine sulfonates as catalysts. These sulfonated hydrocarbon ionomers exhibit thermal stability, increasing conductivity with temperature, and low water uptake. Such properties make them promising candidates for fuel cell membrane applications, showcasing the versatility of sulfonamide compounds in materials science (Daigle et al., 2013).

Mechanism of Action

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

5-ethyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S3/c1-2-15-5-6-17(23-15)24(20,21)18-12-14-7-9-19(10-8-14)13-16-4-3-11-22-16/h3-6,11,14,18H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNYKRKBCGOIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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